Product packaging for Azacyclonol hydrochloride(Cat. No.:CAS No. 1798-50-1)

Azacyclonol hydrochloride

Cat. No.: B1665904
CAS No.: 1798-50-1
M. Wt: 303.8 g/mol
InChI Key: LBRAWKGGVUCSOX-UHFFFAOYSA-N
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Description

Azacyclonol hydrochloride is used in the treatment of chronic schizophrenia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClNO B1665904 Azacyclonol hydrochloride CAS No. 1798-50-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl(piperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRAWKGGVUCSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115-46-8 (Parent)
Record name Azacyclonol hydrochloride [NF]
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DSSTOX Substance ID

DTXSID90170867
Record name Azacyclonol hydrochloride [NF]
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Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-50-1
Record name 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclonol hydrochloride [NF]
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Record name Azacyclonol hydrochloride [NF]
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Record name α,α-diphenylpiperidine-4-methanol hydrochloride
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Record name AZACYCLONOL HYDROCHLORIDE
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Historical Context and Early Research of Azacyclonol Hydrochloride

Discovery and Initial Characterization

Azacyclonol (B1665903), with the chemical name diphenyl(piperidin-4-yl)methanol, is a tertiary alcohol containing a piperidine (B6355638) ring. contaminantdb.canih.gov Its hydrochloride salt is formed with hydrochloric acid. nih.govpharmacompass.com The molecular formula for Azacyclonol is C₁₈H₂₁NO, and for its hydrochloride salt, it is C₁₈H₂₂ClNO. pharmacompass.com

Table 1: Chemical Properties of Azacyclonol and Azacyclonol Hydrochloride

PropertyAzacyclonolThis compound
Molecular Formula C₁₈H₂₁NOC₁₈H₂₂ClNO
Molecular Weight 267.37 g/mol 303.8 g/mol
IUPAC Name Diphenyl(piperidin-4-yl)methanoldiphenyl(piperidin-4-yl)methanol;hydrochloride

Data sourced from PubChem and other chemical databases. nih.govpharmacompass.commedkoo.com

The synthesis of Azacyclonol involves an organometallic addition of 4-bromopyridine (B75155) to benzophenone, which is then followed by the catalytic hydrogenation of the pyridine (B92270) ring to yield the piperidine structure. wikipedia.org It is a structural isomer of pipradrol, a central nervous system stimulant, yet it exhibits mild depressant effects. contaminantdb.cawikipedia.org

Early Pharmacological Investigations of this compound

Early pharmacological studies in the 1950s characterized this compound as a central nervous system depressant. caymanchem.comwho.int Animal studies showed that it could reduce spontaneous locomotor activity in mice and decrease hyperactivity induced by stimulants like D-amphetamine and cocaine. caymanchem.com It was also found to enhance the sedative effects of hexobarbital. caymanchem.com Further research indicated that Azacyclonol could reduce transmission through sympathetic ganglia. caymanchem.com

Classification as an Ataractic Agent

This compound was classified as an "ataractic" agent. contaminantdb.cancats.iosmolecule.com This term, derived from the Greek word "ataraxia" meaning "tranquility," was used to describe drugs that could reduce agitation and induce a state of calm without causing sedation or confusion. It was believed to diminish hallucinations in individuals with psychosis. contaminantdb.cancats.ioncats.io However, it's important to note that later assessments suggested that classifying it as a tranquilizer or antipsychotic was not entirely accurate, as it did not possess all the properties associated with those drug classes. contaminantdb.cancats.io

Therapeutic Hypotheses and Early Clinical Explorations (1950s)

The mid-1950s saw a surge of interest in the potential therapeutic applications of this compound, largely driven by the pressing need for effective treatments for severe mental illnesses.

A significant driver for the investigation of this compound in schizophrenia was its purported ability to counteract the effects of psychedelic substances like lysergic acid diethylamide (LSD) and mescaline. wikipedia.orgncats.io The "psychotomimetic" effects of these drugs, which mimic some symptoms of psychosis, led researchers to hypothesize that a substance that could block these effects might also be effective against the symptoms of schizophrenia.

The 1950s was a period of evolving understanding and approaches to alcoholism, with a growing recognition of it as a treatable disease. asam.orgrecovery.org In this context, this compound was also explored for its potential in treating the acute complications of chronic alcoholism. One study from 1958 reported on its use in one hundred consecutive cases of acute complications from chronic alcoholism. medkoo.com However, like its use in other areas, it did not become an established treatment for alcoholism.

Application in Geriatric Mental Disturbances

During the mid-20th century, there was a growing interest in pharmacological interventions for mental disturbances affecting the elderly population. Azacyclonol, also known by the trade name Frenquel, was among the compounds investigated for its potential therapeutic effects in this demographic. Research from this period explored its utility in managing symptoms associated with senility and other mental disorders in aged individuals.

One of the notable investigations into the efficacy of azacyclonol for geriatric mental disturbances was a double-blind, controlled study published in the Journal of the American Geriatrics Society in 1958. nih.gov This study aimed to objectively assess the value of azacyclonol in treating a range of mental disturbances common in the elderly. The research focused on a group of patients residing in a county home, exhibiting symptoms such as confusion, irritability, and hallucinations.

The study was meticulously designed to minimize bias. Neither the patients nor the observing medical staff were aware of which individuals were receiving azacyclonol and which were receiving a placebo. The patient population consisted of individuals with varying degrees of mental deterioration, and the study sought to determine if azacyclonol could produce a significant improvement in their condition compared to the placebo group.

The findings of this double-blind study indicated that, under the controlled conditions of the experiment, azacyclonol did not demonstrate a statistically significant advantage over the placebo in the treatment of mental disturbances in the aged patients studied. nih.gov The researchers observed that any improvements noted in the patients treated with azacyclonol were comparable to the improvements seen in the control group who received the placebo.

The table below summarizes the characteristics of the patient groups in this pivotal study.

GroupNumber of PatientsAge Range (years)Key Symptoms Observed
Azacyclonol Group 2065-90Confusion, Irritability, Hallucinations, Disorientation
Placebo Group 2065-90Confusion, Irritability, Hallucinations, Disorientation

This research was part of a broader effort in the 1950s to evaluate a new class of drugs, termed ataractics, for their potential to calm anxious and agitated patients without inducing heavy sedation. wikipedia.org While azacyclonol was explored for various psychotic conditions, its effectiveness in the geriatric population for dementia-related symptoms was not substantiated by rigorous clinical trials. nih.govwikipedia.org The outcomes of studies like the one mentioned contributed to the eventual decline in the clinical use of azacyclonol, as its therapeutic benefits were considered inconsistent and poorly supported by evidence. wikipedia.org

Synthesis and Derivatization of Azacyclonol Hydrochloride

Synthetic Pathways for Azacyclonol (B1665903)

Multiple routes have been developed for the synthesis of azacyclonol, each with distinct starting materials and reaction conditions.

Organometallic Addition of 4-Bromopyridine (B75155) to Benzophenone

A primary and widely cited method for synthesizing azacyclonol involves the organometallic addition of 4-bromopyridine to benzophenone. wikipedia.orgvulcanchem.comsmolecule.com This reaction creates the precursor α-(4-pyridyl)-benzhydrol. chemicalbook.com The initial step is the reaction between 4-bromopyridine and an organometallic reagent, such as an organolithium or Grignard reagent, to form a 4-pyridyl organometallic species. This species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. The subsequent workup of the reaction mixture yields the tertiary alcohol, α-(4-pyridyl)-benzhydrol. theswissbay.ch

Catalytic Hydrogenation of Pyridine (B92270) Ring System

Following the formation of α-(4-pyridyl)-benzhydrol, the synthesis of azacyclonol is completed through the catalytic hydrogenation of the pyridine ring. wikipedia.orgvulcanchem.comsmolecule.com This reduction selectively targets the aromatic pyridine ring, converting it to a piperidine (B6355638) ring without affecting the phenyl groups or the hydroxyl functional group. theswissbay.ch A common procedure involves shaking a mixture of α-(4-pyridyl)-benzhydrol with a platinum oxide catalyst in glacial acetic acid under hydrogen pressure (40-50 lb/in²) and elevated temperature (50-60°C). chemicalbook.com The hydrogenation is typically complete within a few hours. chemicalbook.com After filtration of the catalyst, the solvent is evaporated to yield azacyclonol. chemicalbook.com

Table 1: Catalytic Hydrogenation of α-(4-pyridyl)-benzhydrol

ParameterCondition
Starting Materialα-(4-pyridyl)-benzhydrol
CatalystPlatinum Oxide
SolventGlacial Acetic Acid
Hydrogen Pressure40-50 lb/in²
Temperature50-60°C
Reaction Time2-3 hours

Grignard Reaction with Isonipecotic Acid Derivatives

An alternative synthetic route utilizes derivatives of isonipecotic acid (piperidine-4-carboxylic acid). google.com In this multi-step process, isonipecotic acid is first N-acetylated to protect the secondary amine. google.com The resulting N-acetyl piperidinecarboxylic acid is converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with benzene (B151609) to produce N-acetyl-4-benzoylpiperidine. google.com This ketone intermediate is then subjected to a Grignard reaction with a phenylmagnesium halide (e.g., phenylmagnesium bromide). theswissbay.chgoogle.com The Grignard reagent adds to the carbonyl group, forming the tertiary alcohol N-acetyl-α,α-diphenyl-4-piperidinemethanol. google.com The final step is the hydrolysis of the acetyl protecting group to yield azacyclonol. google.com

Hydrolysis of Nitrile Intermediates

Nitrile-containing intermediates can also be used in the synthesis of azacyclonol and its derivatives. The hydrolysis of a nitrile group (CN) can proceed under either acidic or basic conditions to form a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com This process generally occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide. chemistrysteps.com For instance, in the synthesis of related compounds, a nitrile intermediate can be hydrolyzed using a suitable base like sodium hydroxide (B78521) in a solvent mixture such as 2-butanol (B46777) and methanol (B129727) at elevated temperatures. google.com This hydrolytic step is crucial in converting nitrile precursors into the final carboxylic acid derivatives. epo.org

Chemical Reactions and Stability of Azacyclonol Derivatives

Azacyclonol and its derivatives can undergo various chemical reactions, and their stability is a key consideration in their synthesis and handling.

Azacyclonol is a stable compound at room temperature in closed containers under normal storage conditions. chemsrc.com However, it can sublime at temperatures above 150°C, which can lead to material loss if not handled in the presence of a solvent like toluene (B28343) at elevated temperatures. Incompatible materials to be avoided include strong oxidizing agents. chemsrc.com When heated to decomposition, it may produce toxic fumes, including hydrogen chloride and carbon monoxide. chemsrc.com

The piperidine nitrogen in azacyclonol is nucleophilic and can participate in various coupling reactions. For example, it can react with electrophiles in nucleophilic substitution or addition reactions. In the synthesis of fexofenadine (B15129), a derivative of azacyclonol, the piperidine nitrogen attacks an electrophilic carbon, forming a new carbon-nitrogen bond. google.com However, the basicity of the azacyclonol piperidine can sometimes lead to side reactions. It can act as a base, catalyzing the formation of byproducts like cyclopropyl (B3062369) ketone derivatives, which can lower the yield of the desired product and result in the formation of azacyclonol hydrochloride as an impurity. google.com

Direct Coupling Reactions

Direct coupling reactions involving azacyclonol are a cornerstone of its utility in pharmaceutical synthesis. These reactions typically involve the nucleophilic attack of the piperidine nitrogen of azacyclonol on an electrophilic carbon. google.com For instance, in the synthesis of a fexofenadine precursor, azacyclonol is reacted with a cyclopropyl aryl ketone. google.compatsnap.com This process can be facilitated by catalysts to enhance the electrophilicity of the carbonyl group.

The reaction conditions for these direct coupling reactions are often optimized to maximize yield and efficiency. High temperatures are frequently employed, which also helps to mitigate the sublimation tendency of azacyclonol. google.com

Table 1: Catalyst Screening for Coupling Reactions in Fexofenadine Precursor Synthesis

CatalystYield (HPLC AUC)Reaction Time
LiClO₄69%4 h
Bi(OTf)₃42%2 h
Ce(ClO₄)₃·6H₂O29%2 h
Cu(OTf)₂35%2 h

This table presents a comparison of different catalysts used in the direct coupling reaction for the synthesis of a fexofenadine precursor, highlighting the efficiency of each.

Thermal Stability Considerations

The thermal stability of azacyclonol is a significant factor in its synthesis and subsequent reactions. The compound is known to sublime at temperatures exceeding 150°C. This property necessitates careful control of reaction temperatures and often requires the use of a solvent, such as toluene, to prevent loss of the material during high-temperature coupling reactions. google.com The choice of temperature represents a balance between achieving a rapid reaction rate and minimizing sublimation. For more stable derivatives, temperatures can range from 80°C to 350°C, while for less stable compounds, a narrower range of 80°C to 150°C is preferred. google.com

Role of Azacyclonol as an Intermediate in Pharmaceutical Synthesis

Azacyclonol is a well-established and critical intermediate in the synthesis of second-generation H1-antihistamines, which are valued for their non-sedating properties. uniupo.itresearchgate.net Its role as a building block is central to the industrial production of fexofenadine hydrochloride and its predecessor, terfenadine (B1681261). cjph.com.cnepa.gov

Precursor to Fexofenadine Hydrochloride

Azacyclonol is a key starting material for the synthesis of fexofenadine hydrochloride, a widely used non-sedating antihistamine. uniupo.itresearchgate.net The synthesis involves the alkylation of azacyclonol with a suitable halogenated compound to form a keto-intermediate. google.com This intermediate then undergoes further chemical transformations, including reduction of the ketone and hydrolysis of an ester or nitrile group, to yield fexofenadine. google.com

Table 2: Example of a Direct Coupling Reaction for Fexofenadine Intermediate Synthesis

ReactantsCatalystSolventTemperatureReaction TimeYield (HPLC AUC)
Azacyclonol + 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrileLiClO₄ (0.05 eq)Toluene (1.5 ml)150°C4 h69%

This table details the specific conditions and outcome of a direct coupling reaction utilizing azacyclonol to form a key intermediate in the synthesis of fexofenadine.

Precursor to Terfenadine

Azacyclonol is also a major active metabolite of terfenadine and a key intermediate in its synthesis. wikipedia.orgepa.gov The synthesis of terfenadine involves coupling azacyclonol with an appropriate side chain. nih.gov Although terfenadine has been largely replaced by fexofenadine due to concerns about cardiotoxicity, its synthesis from azacyclonol was a significant development in medicinal chemistry. acs.org The synthetic pathways developed for terfenadine laid the groundwork for the subsequent production of fexofenadine. acs.org

Neurobiological Mechanisms of Action and Pharmacodynamics of Azacyclonol Hydrochloride

Modulation of Receptor Activity

Azacyclonol's activity is characterized by its interaction with specific receptor systems, which underlies its notable effects on perception and autonomic function.

Table 1: Summary of Studies on Azacyclonol's Antagonism of Mescaline Effects

Study Author(s)Finding
Fabing (1955)Pretreatment with azacyclonol (B1665903) was reported to block mescaline-induced hallucinations. semanticscholar.orgdrugbank.comselleckchem.com
Clark (1956)No significant blocking effect on mescaline intoxication was observed with azacyclonol pretreatment. drugbank.comselleckchem.com

Azacyclonol is reported to possess anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine. selleckchem.comprobes-drugs.org Agents that block acetylcholine's release or its receptors are known as anticholinergics or cholinergic blockers. targetmol.com These effects can manifest as dryness of secretions, increased heart rate, and pupil dilation. targetmol.com Research has suggested that these anticholinergic effects might contribute to its therapeutic profile in certain conditions. selleckchem.com

Effects on Ganglionic Transmission

Research demonstrates that azacyclonol acts as a ganglion-blocking agent. medrxiv.orgnih.gov It reduces the transmission of nerve impulses through the sympathetic ganglia. selleckchem.comnih.gov In experimental models using the cat's nictitating membrane, intravenous administration of azacyclonol was shown to impair the membrane's response to both pre- and postganglionic stimulation. nih.gov This indicates an interruption of signal flow at the autonomic ganglia, which is consistent with its CNS depressant activity. nih.govnih.gov One study quantified the activity of azacyclonol in depressing transmission through the cat superior cervical ganglion as 6.63%. semanticscholar.orgselleckchem.com

Impact on Brain Serotonin (B10506) Levels

The relationship between azacyclonol and brain serotonin levels is complex and not fully detailed in recent literature. Its antagonism of psychedelics like mescaline and LSD, which are known to act on serotonin receptors (specifically 5-HT2A), suggests an interaction with the serotonergic system. semanticscholar.orgdrugbank.commedrxiv.org A study from 1964 specifically investigated the effects of azacyclonol on the brain serotonin levels in shocked rats, indicating that this direct interaction has been a subject of scientific inquiry. selleckchem.com However, the exact nature of azacyclonol's influence—whether it increases, decreases, or modulates serotonin turnover—remains an area requiring further clarification, as its mechanism is not well understood. semanticscholar.orgdrugbank.com

Influence on Coordinated Locomotor Activity

Azacyclonol has a demonstrable effect on motor activity. In animal studies, it has been shown to reduce coordinated locomotor activity in mice. nih.gov Furthermore, it antagonizes the increased motor activity and hyperactivity induced by central nervous system stimulants. medrxiv.org

Table 2: Effect of Azacyclonol on Locomotor Activity in Mice

Stimulant AgentEffect of Azacyclonol
PipradrolAntagonizes hyperactivity. nih.govmedrxiv.org
D-amphetamineAntagonizes hyperactivity. nih.govmedrxiv.org
MorphineAntagonizes hyperactivity. nih.govmedrxiv.org
CocaineAntagonizes hyperactivity. nih.govmedrxiv.org

Antagonism of Psychoactive Agents

Azacyclonol has demonstrated the ability to counteract the effects of several psychoactive substances. medchemexpress.commedchemexpress.commedchemexpress.com This antagonistic action is a key feature of its pharmacological profile.

Research in animal models, specifically mice, has shown that azacyclonol effectively antagonizes the increased coordination and hyperactivity induced by pipradrol. medchemexpress.comcaymanchem.com While pipradrol acts as a psychostimulant, azacyclonol exhibits mild depressant effects, leading to a counteraction of the stimulant-induced behaviors. caymanchem.comwikipedia.org

Similarly to its effect on pipradrol, azacyclonol suppresses the hyperactivity in mice caused by amphetamine. medchemexpress.comcaymanchem.com This suggests a mechanism of action that interferes with the central stimulant effects of amphetamine. caymanchem.com

Azacyclonol has been observed to reverse the stimulation induced by morphine in mice. medchemexpress.com This indicates an antagonistic interaction with the excitatory effects of morphine, contributing to its profile as a central depressant. caymanchem.com

The increased coordination activity in mice induced by cocaine is also antagonized by azacyclonol. medchemexpress.comcaymanchem.commedchemexpress.com This finding further supports the broad-spectrum antagonistic properties of azacyclonol against various classes of psychoactive stimulants.

Table 1: Antagonism of Psychoactive Agents by Azacyclonol in Mice

Psychoactive AgentEffect in MiceAction of Azacyclonol
PipradrolIncreased coordination, hyperactivityAntagonized/Decreased
AmphetamineHyperactivitySuppressed
MorphineStimulationReversed
CocaineIncreased coordinationAntagonized

Membrane Stabilization Properties

Azacyclonol is known to possess membrane-stabilizing properties. It has been shown to stabilize membranes against hyposmotic shock. This action is thought to be related to its ability to block the effects of certain substances on peripheral tissues. More recent research suggests that lipophilic drugs, like azacyclonol, may induce microscopic changes in the membrane surface structure, leading to conformational changes in membrane channels. researchgate.net

Metabolism and Pharmacokinetics of Azacyclonol

Metabolic Pathways and Enzymes Involved

The biotransformation of azacyclonol (B1665903) is intricately linked to the cytochrome P450 (CYP) enzyme system, a critical family of enzymes responsible for the metabolism of a vast array of drugs and other foreign compounds. frontiersin.org

Cytochrome P450 Enzymes (CYP3A4, CYP2D6)

The formation of azacyclonol is predominantly catalyzed by the CYP3A4 isozyme. biocrick.comnih.govcaymanchem.comscispace.comcaymanchem.com Studies using human liver microsomes have confirmed that CYP3A4 is the principal enzyme responsible for the N-dealkylation of terfenadine (B1681261), which leads to the formation of azacyclonol. caymanchem.comtaylorandfrancis.com In addition to CYP3A4, CYP2D6 has also been identified as being involved in the metabolism of terfenadine to produce azacyclonol. taylorandfrancis.com While CYP3A4 is the primary enzyme for this conversion, the involvement of CYP2D6 highlights the multi-enzyme-mediated metabolism of terfenadine. taylorandfrancis.com

The apparent kinetic parameters for azacyclonol formation in human liver microsomes have been determined, with a Km value of 0.82 μM and a Vmax of 60 pmol/min/mg of protein. biocrick.comglpbio.com In human intestinal microsomes, the formation of azacyclonol is linear for up to 60 minutes and increases with microsomal protein concentration up to 2 mg/mL. biocrick.comglpbio.com

Azacyclonol as a Metabolite of Terfenadine

Azacyclonol is a significant human metabolite of terfenadine. wikipedia.orgscimplify.comnih.gov Terfenadine undergoes extensive first-pass metabolism in the liver after oral administration, where it is converted to azacyclonol and other metabolites. taylorandfrancis.comhep-druginteractions.org

Formation Ratio with Terfenadine Alcohol

The metabolism of terfenadine by CYP3A4 results in the formation of both azacyclonol and terfenadine alcohol. nih.gov Research has shown that the rate of formation of terfenadine alcohol is approximately three times that of azacyclonol, resulting in a 3:1 ratio of terfenadine alcohol to azacyclonol. biocrick.comnih.govglpbio.comnih.gov When terfenadine alcohol itself is used as a substrate, it is also metabolized by CYP3A4 to form both terfenadine acid and azacyclonol. nih.gov In this subsequent step, the formation of the terfenadine acid metabolite is nearly nine times faster than that of azacyclonol, leading to a net ratio of terfenadine acid to azacyclonol of 2:1. nih.govnih.gov

Inhibition of Formation by Other Compounds

The formation of azacyclonol from terfenadine can be competitively inhibited by compounds that are also substrates or inhibitors of CYP3A4. Known inhibitors include the antifungal agent ketoconazole (B1673606) and the antibiotic erythromycin. nih.gov This inhibition highlights the shared metabolic pathway and potential for drug-drug interactions.

Distribution and Elimination

The distribution and elimination of azacyclonol are key aspects of its pharmacokinetic profile.

Renal Elimination

Azacyclonol is eliminated from the body in part through renal excretion. nih.gov The amount of azacyclonol eliminated in the urine can be influenced by other drugs. For instance, administration of rifampin, a potent inducer of CYP3A4, has been shown to increase the renal elimination of azacyclonol by an average of two-fold. biocrick.comnih.gov However, it is important to note that this renal elimination pathway for azacyclonol accounts for a very small fraction, less than 0.5%, of the fexofenadine (B15129) dose when fexofenadine is administered. nih.gov

Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) has been established as a robust and sensitive method for the detection and quantification of azacyclonol in biological matrices such as serum and urine. nih.govnih.gov This technique combines the separation power of gas chromatography with the specific detection capabilities of mass spectrometry, allowing for accurate identification and measurement of the compound, even at low concentrations.

Research has led to the development of specific GC-MS protocols for azacyclonol. One such method involves the analysis of azacyclonol, a metabolite of terfenadine, in both serum and urine specimens. nih.gov In this procedure, the sample undergoes an alkaline liquid-liquid extraction. nih.govnih.gov For enhanced volatility and thermal stability during GC analysis, a derivatization step is employed using heptafluorobutyric anhydride. nih.gov Fourier transform infrared spectrometry analysis suggests that this derivatization occurs at two sites on the azacyclonol molecule. nih.gov This method demonstrates a limit of quantitation (LOQ) of 1 ng/mL and a linear range of 1-1000 ng/mL in urine. nih.gov

Alternatively, a GC-MS method has been developed for the determination of azacyclonol in human serum that does not require a derivatization step. nih.gov This method also utilizes liquid-liquid extraction under basic conditions. nih.gov To achieve a more effective clean-up of the sample, a back-extraction into diluted hydrochloric acid is performed, followed by alkalinization and another extraction into an organic phase. nih.gov This approach offers good selectivity with a limit of detection (LOD) of 2 ng/mL. nih.gov The precision of this method is indicated by coefficients of variation of 12.6% at a concentration of 10 ng/mL and 6.44% at 200 ng/mL in day-to-day control measurements. nih.gov

The application of these methods has been demonstrated in studies involving human subjects. Following the administration of terfenadine, azacyclonol was detectable in urine within 2 hours. nih.gov Urine concentrations remained above the LOQ for 72 hours after the last dose, with peak concentrations reaching as high as 19,000 ng/mL. nih.gov The mean serum concentration after repeated dosage was found to be 59 ng/mL. nih.gov

Interactive Data Table: GC-MS Method Parameters for Azacyclonol Analysis

ParameterMethod with Derivatization nih.govMethod without Derivatization nih.gov
Matrix Serum and UrineHuman Serum
Extraction Alkaline liquid-liquid extractionLiquid-liquid extraction with back-extraction
Derivatizing Agent Heptafluorobutyric anhydrideNone
Limit of Quantitation (LOQ) 1 ng/mL (in urine)Not Reported
Limit of Detection (LOD) Not Reported2 ng/mL
Linear Range 1-1000 ng/mL (in urine)Not Reported
Coefficient of Variation Not Reported12.6% at 10 ng/mL, 6.44% at 200 ng/mL

Future Research Directions and Unexplored Potential of Azacyclonol Hydrochloride

Re-evaluation of Historical Clinical Data with Modern Methodologies

The original clinical trials of azacyclonol (B1665903) hydrochloride, conducted in the 1950s, were subject to the methodological limitations of that era. A re-evaluation of this historical data through the lens of modern statistical and analytical techniques could provide invaluable insights. Methodologies such as propensity score matching could be employed to retrospectively create more comparable patient and control groups from the original study populations, potentially clarifying the mixed efficacy signals observed in the past. nih.govnih.govcdc.gov

Investigations into Novel Therapeutic Applications

The known pharmacological activities of azacyclonol hydrochloride suggest its potential utility in a range of therapeutic areas beyond its original indication.

There is a growing interest in the therapeutic potential of heterocyclic compounds for neurodegenerative diseases such as Alzheimer's and Parkinson's. mdpi.com Azacyclonol, being a heterocyclic compound, warrants investigation in this area. nih.gov Its inclusion in anti-Parkinson's disease compound libraries suggests a potential, albeit underexplored, role in mitigating the symptoms or progression of this disorder. medchemexpress.com Future research could focus on evaluating the neuroprotective effects of this compound in preclinical models of Parkinson's disease, investigating its ability to modulate dopamine (B1211576) pathways, and its potential to reduce the protein aggregation that is a hallmark of many neurodegenerative conditions. mdpi.com

Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of a wide range of neurological and psychiatric disorders. openaccessjournals.com The central nervous system (CNS) depressant effects of this compound, coupled with its classification within immunology and inflammation compound libraries, point towards a potential role in modulating neuroinflammatory processes. medchemexpress.comcaymanchem.com

Future studies could explore the effects of this compound on key inflammatory mediators in the brain, such as microglia and astrocytes. Investigating its impact on the production of pro-inflammatory cytokines and its potential to promote anti-inflammatory pathways could reveal novel therapeutic applications for conditions where neuroinflammation is a critical component. openaccessjournals.com

Advanced Mechanistic Studies

A deeper understanding of the molecular mechanisms of action of this compound is crucial for unlocking its full therapeutic potential.

While early research identified this compound as a CNS depressant and a ganglion-blocking agent, the precise molecular targets and pathways through which it exerts its effects remain to be fully elucidated. medchemexpress.comcaymanchem.com Recent findings have shown that it can inhibit NOX-derived reactive oxygen species (ROS) and acts as a ligand for the M3 muscarinic acetylcholine receptor. medchemexpress.commedchemexpress.com

Further research should aim to identify the specific enzymes, receptors, and signaling pathways that are modulated by this compound. Techniques such as chemoproteomics and genetic screening could be employed to systematically map its molecular interactions within the cell. A comprehensive understanding of its mechanism of action will be essential for identifying new therapeutic indications and for the development of more potent and selective derivatives.

A comprehensive receptor binding profile is essential for understanding the full spectrum of a drug's pharmacological activity. For this compound, it is known to be an inhibitor of the Histamine H1 receptor and a ligand for the M3 muscarinic acetylcholine receptor. medchemexpress.commedchemexpress.comdrugbank.com

A systematic screening of this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters would provide a more complete picture of its pharmacological profile. This could reveal novel receptor interactions that may be responsible for some of its observed physiological effects and could point towards new therapeutic applications.

Receptor TargetReported Activity
Muscarinic Acetylcholine Receptor M3Ligand medchemexpress.commedchemexpress.com
Histamine H1 ReceptorInhibitor drugbank.com

Novel Synthetic Approaches for Enhanced Yield and Reduced Environmental Impact

The synthesis of Azacyclonol, a key intermediate for antihistamine agents like fexofenadine (B15129) and terfenadine (B1681261), has been an area of focus for chemical process improvement. semanticscholar.orgcjph.com.cn Traditional methods, while effective, are continuously being re-evaluated to enhance production efficiency and align with the principles of green chemistry.

One established method for synthesizing Azacyclonol (α,α-diphenyl-4-piperidinomethanol) involves the Grignard reaction. semanticscholar.orgcjph.com.cn A notable advancement in this area was an efficient synthesis route that starts with 4-Piperidinecarboxylic acid. This process involves esterification and N-protection, followed by a Grignard reaction with phenylmagnesium bromide and subsequent hydrolysis. semanticscholar.orgcjph.com.cn This approach was developed to be a short, simple process using inexpensive and readily available raw materials, achieving a total yield of 68.8%. semanticscholar.orgcjph.com.cn

Future research is directed towards overcoming these limitations. Novel strategies outlined in patent literature focus on modifying the synthetic pathway to prevent the formation of these impurities. One such approach involves converting the ketone functionality of the reacting intermediate to an alcohol or ester before coupling it with Azacyclonol. google.com This circumvents the side reaction, leading to significantly improved yields of the desired product. google.com

Table 1: Comparison of Synthetic Approaches for Azacyclonol

FeatureTraditional Grignard Approach (2018 Enhancement)Future-Focused Approaches (e.g., for Fexofenadine Synthesis)
Starting Material 4-Piperidinecarboxylic acid semanticscholar.orgVaries; focuses on intermediates reacting with Azacyclonol google.com
Key Reaction Grignard reaction with phenylmagnesium bromide semanticscholar.orgOptimized coupling reactions; potential direct coupling google.comgoogle.com
Reported Yield 68.8% semanticscholar.orgAims for >80% for the coupling step google.com
Key Advantages Use of cheap, simple raw materials; short synthetic route semanticscholar.orgcjph.com.cnHigher yields, avoidance of difficult-to-remove by-products google.com
Environmental Focus Simplicity and efficiency semanticscholar.orgExplicit avoidance of hazardous reagents (e.g., mercury); shorter synthesis pathways google.comgoogle.com

Exploration of Metabolite-Based Therapeutic Strategies

Azacyclonol is a known human metabolite of the second-generation antihistamine terfenadine. caymanchem.comnih.gov The metabolism of terfenadine occurs via two main oxidative pathways in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. caymanchem.comresearchgate.net One pathway involves N-dealkylation to form Azacyclonol, while the other involves hydroxylation that leads to the formation of fexofenadine. researchgate.net Fexofenadine itself proved to be the active antihistaminic species, but without the cardiac side effects that led to the withdrawal of terfenadine from the market. researchgate.net This classic case of a metabolite being developed into a safer, successful drug underscores the potential value locked within metabolic pathways. Azacyclonol is also recognized as a minor metabolite of fexofenadine. researchgate.net

While fexofenadine's therapeutic role is well-established, the independent therapeutic potential of Azacyclonol remains largely unexplored. Azacyclonol is known to be a mild central nervous system depressant, a pharmacological activity distinct from the antihistaminic effects of its parent compounds. caymanchem.com This inherent bioactivity suggests that Azacyclonol could be investigated for indications separate from allergies.

Emerging, though not yet extensively validated, research points to other potential biological activities. Some preliminary data suggest that Azacyclonol may possess cytotoxic properties, indicating a potential for investigation in oncology by preventing the proliferation of cancer cells. biosynth.com Additionally, there are suggestions of its utility in treating certain infectious diseases. biosynth.com These initial findings, while requiring substantial further research and validation, open up new avenues for metabolite-based therapeutic strategies. Future research should focus on systematically screening Azacyclonol and its derivatives for a range of biological activities to determine if its unique pharmacological profile can be harnessed for new therapeutic applications, much like fexofenadine was developed from terfenadine.

Table 2: Metabolic Relationships of Azacyclonol

Parent CompoundKey Metabolizing EnzymeMetabolite(s)Relationship to Azacyclonol
TerfenadineCYP3A4 caymanchem.comAzacyclonol , Fexofenadine researchgate.netAzacyclonol is a major metabolite via N-dealkylation. researchgate.net
FexofenadineNot specifiedAzacyclonol , hydroxylated product researchgate.netAzacyclonol is a minor dealkylated metabolite. researchgate.net

Q & A

Q. What are the key physicochemical properties of azacyclonol hydrochloride relevant to experimental design?

this compound (C₁₈H₂₁NO·HCl) is a solid powder with a melting point of 160.5°C and a predicted boiling point of ~445.5°C. Its solubility varies significantly across solvents: ~30 mg/ml in DMF, ~20 mg/ml in ethanol, and ~10 mg/ml in DMSO, but it has low aqueous solubility . Researchers should pre-dissolve it in DMF for aqueous buffer dilution to avoid precipitation. Stability data indicate ≥4 years when stored at -20°C . These properties are critical for formulating in vitro assays or pharmacokinetic studies.

Q. How does this compound interact with the central nervous system (CNS) in preclinical models?

this compound acts as a CNS depressant, reducing sympathetic ganglionic transmission in cats and suppressing hyperactivity induced by psychostimulants (e.g., D-amphetamine, cocaine) in mice. It also prolongs barbiturate-induced sleep duration . For experimental validation, researchers should use electrophysiological recordings in isolated ganglia or locomotor activity assays in rodent models. Dose-response studies (e.g., 1–50 mg/kg intraperitoneal) are recommended to assess efficacy thresholds .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified as Acute Toxicity Category 4 (oral) and Eye Irritation Category 2 (inhalation). Researchers must use PPE (EN 374-compliant gloves, lab coats) and ensure ventilation to avoid inhalation or dermal exposure. Contaminated surfaces require decontamination with ethanol or isopropanol. Waste disposal should follow hazardous chemical protocols, including controlled incineration .

Advanced Research Questions

Q. How can contradictory data on azacyclonol’s receptor binding activity be resolved?

While azacyclonol is a metabolite of the H1 receptor antagonist terfenadine (via CYP3A4-mediated N-dealkylation) , its direct receptor affinity remains unclear. To address this, use competitive radioligand binding assays (e.g., H1 receptor-expressing HEK293 cells) with terfenadine as a positive control. Include kinetic studies to differentiate primary binding from downstream metabolic effects .

Q. What experimental models are optimal for studying azacyclonol’s antipsychotic potential?

Preclinical models of schizophrenia (e.g., MK-801-induced hyperlocomotion in mice) are suitable. Design experiments to compare azacyclonol’s efficacy against reference antipsychotics (e.g., haloperidol) using standardized behavioral paradigms (e.g., prepulse inhibition). Include neurochemical analyses (HPLC for dopamine/metabolites) to correlate behavioral outcomes with dopaminergic modulation .

Q. How can researchers address the lack of ecotoxicological data for this compound?

Existing data show moderate aquatic toxicity (LC₅₀ = 148 mg/L in fish; EC₅₀ = 206 mg/L in activated sludge) . To expand this, conduct OECD Guideline 211 (Daphnia magna reproduction) or 201 (algae growth inhibition) assays. Use environmentally relevant concentrations (ng/L–μg/L) and LC-MS/MS for quantification to assess bioaccumulation potential .

Q. What methodologies are recommended for analyzing azacyclonol’s metabolic pathways?

Use in vitro hepatocyte coculture systems (e.g., rat hepatocytes with 3T3 fibroblasts) to mimic CYP3A4 induction . Pair this with UPLC-QTOF-MS to identify phase I/II metabolites. For in vivo studies, administer azacyclonol (5–10 mg/kg) to rodents and collect plasma/bile for metabolite profiling .

Methodological Guidance

  • Handling Low Solubility: Pre-dissolve in DMF (<1% final concentration) for in vitro assays to avoid solvent toxicity .
  • Dose Optimization: Conduct pilot studies using logarithmic dosing (0.1–100 μM in vitro; 1–100 mg/kg in vivo) to identify subtoxic and efficacious ranges .
  • Data Interpretation: Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and ANOVA with post-hoc tests for behavioral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.